molecular formula C20H21N3O4 B15030886 methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate

methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate

Cat. No.: B15030886
M. Wt: 367.4 g/mol
InChI Key: YHTFEYXURDBUBY-FYJGNVAPSA-N
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Description

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole core, a methoxyphenoxyethyl group, and a methoxycarbonylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced via nucleophilic substitution reactions, where the indole core reacts with 2-(2-methoxyphenoxy)ethyl halide in the presence of a base.

    Formation of the Methoxycarbonylhydrazide Moiety: The final step involves the condensation of the intermediate with methoxycarbonylhydrazide under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the methoxyphenoxyethyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation or the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is unique due to its combination of an indole core with a methoxyphenoxyethyl group and a methoxycarbonylhydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl N-[(E)-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylideneamino]carbamate

InChI

InChI=1S/C20H21N3O4/c1-25-18-9-5-6-10-19(18)27-12-11-23-14-15(13-21-22-20(24)26-2)16-7-3-4-8-17(16)23/h3-10,13-14H,11-12H2,1-2H3,(H,22,24)/b21-13+

InChI Key

YHTFEYXURDBUBY-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=N/NC(=O)OC

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=NNC(=O)OC

Origin of Product

United States

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